molecular formula C5H3ClN2O2 B043025 2-Chloro-5-nitropyridine CAS No. 4548-45-2

2-Chloro-5-nitropyridine

Cat. No. B043025
CAS RN: 4548-45-2
M. Wt: 158.54 g/mol
InChI Key: BAZVFQBTJPBRTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-nitropyridine and related compounds involves various nucleophilic substitution reactions that have been thoroughly studied. For example, the kinetics of reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with piperidine and morpholine in methanol and benzene have been analyzed, revealing insights into the steric hindrance and the stability of p-quinonoid structures favoring substitution (Hamed, 1997).

Molecular Structure Analysis

Investigations into the molecular structure of 2-chloro-5-nitropyridine variants have been conducted using various spectroscopic and theoretical methods. Studies have provided detailed insights into optimized molecular structures, vibrational wavenumbers, electronic properties, and NMR analyses, offering a comprehensive understanding of the compound's molecular framework (Velraj, Soundharam, & Sridevi, 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of 2-chloro-5-nitropyridine have been explored through various reactions, including its interaction with arenethiolates, leading to arylthio-dechlorination and insights into the conformational preferences of the products. These studies highlight the compound's versatility and its potential as a precursor in synthetic chemistry (Hamed et al., 1997).

Physical Properties Analysis

The physical properties of 2-chloro-5-nitropyridine, including its crystal structure and optical properties, have been thoroughly examined. Single-crystal XRD analysis confirmed the triclinic crystal system of the compound, revealing its non-centrosymmetric space group and transparency in the visible region. These properties are crucial for applications in materials science and optical technologies (Kumar et al., 2016).

Chemical Properties Analysis

Detailed theoretical and experimental studies have provided insights into the electronic structure, vibrational characteristics, and reactivity of 2-chloro-5-nitropyridine. The electronic properties, including HOMO-LUMO energies and global descriptors, have been analyzed to understand the compound's reactivity and potential applications in various chemical domains (Abraham, Prasana, & Muthu, 2017).

Scientific Research Applications

  • Biosensors and Drug Delivery

    A study by Fur et al. (1996) discusses the design of noncentrosymmetric crystals based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies. These assemblies form herringbone motifs, indicating potential applications in biosensors and drug delivery systems (Fur et al., 1996).

  • Nonlinear Optical Material

    Kumar et al. (2016) found that 2-Chloro 5-Nitropyridine (2cl5np) is a transparent nonlinear optical crystal. It exhibits high efficiency in second harmonic generation and shows potential for use in anti-radical scavenging applications (Kumar et al., 2016).

  • Hyperpolarizability and Stability

    The research by Velraj et al. (2015) reveals that 2-chloro-4-nitropyridine (CNP) has a significantly high hyperpolarizability value, which is 19 times greater than urea. They also noted that 2-chloro-4-methyl-5-nitropyridine (CMNP) has high stability and charge delocalization, suggesting its usefulness in certain applications (Velraj et al., 2015).

  • Organic Synthesis and Catalysis

    Hand and Baker (1989) identified 2-chloro-5-fluoropyridine as a highly volatile and weakly basic compound. It has potential applications in the fields of organic synthesis and catalysis (Hand & Baker, 1989).

  • Pharmaceutical Applications

    Sangeetha and Mathammal (2016) emphasized the importance of spectroscopic and theoretical methods in understanding the structural, physical, and chemical properties of 2-Chloro-5-Nitropyridine for pharmaceutical applications (Sangeetha & Mathammal, 2016).

  • Non-Linear Optical Material

    Selvam et al. (2020) described 2-amino-5-chloro-3-nitropyridine as having potential as a non-linear optical material due to its high polarizability and non-zero hyperpolarizability value (Selvam et al., 2020).

Safety And Hazards

2-Chloro-5-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Chloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry. It is the important intermediate of more synthetic Tri-Biocins . Therefore, the preparation technology of research 2-chloro-5-nitropyridine has crucial meaning .

properties

IUPAC Name

2-chloro-5-nitropyridine
Source PubChem
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InChI

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVFQBTJPBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Record name 2-chloro-5-nitropyridine
Source Wikipedia
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DSSTOX Substance ID

DTXSID70196525
Record name Pyridine, 2-chloro-5-nitro-
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-5-nitropyridine

CAS RN

4548-45-2
Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitropyridine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
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phosphorous pentachloride phosphorous oxychloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
743
Citations
AR Surrey, HG Lindwall - Journal of the American Chemical …, 1940 - ACS Publications
… The 2-chloro-5-nitropyridine-thiourea addition compound (II) crystallized from large amounts of absolute alcohol in small light yellow prisms which melted with decomposition at 187-190…
Number of citations: 19 pubs.acs.org
SW Ng - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The non-H atoms of the title compound, C5H3ClN2O2, almost lie in a common plane (rms deviation = 0.090 Å). In the crystal, adjacent molecules feature a short Cl⋯O contact [3.068 (4) …
Number of citations: 4 scripts.iucr.org
M Sangeetha, R Mathammal - Journal of Molecular Structure, 2016 - Elsevier
The present work signifies the spectroscopic study (FTIR and FT-Raman) of the chosen compounds 2-Hydroxy-5-Nitropyridine (2H5NP) and 2-Chloro-5-Nitropyridine (2Cl5NP). Density …
Number of citations: 8 www.sciencedirect.com
AA El‐Bardan, GM El‐Subruiti… - … journal of chemical …, 2002 - Wiley Online Library
… part of the broad program of study of N-hetero atom and the transmission of the substituent electronic effect in the nucleophile, the kinetic data of the reaction of 2-chloro-5-nitropyridine (…
Number of citations: 21 onlinelibrary.wiley.com
AA El‐Bardan - Journal of physical organic chemistry, 1999 - Wiley Online Library
… ABSTRACT: The kinetics of the reaction of 2-chloro-3-nitropyridine (ortho-like) and 2-chloro-5-nitropyridine (para-like) with a series of aryloxide ions were studied in methanol at …
Number of citations: 38 onlinelibrary.wiley.com
JD Reinheimer, N Sourbatis… - Canadian journal of …, 1984 - cdnsciencepub.com
… of aqueous sodium deuteroxide (2 mol) with 2-chloro-5nitropyridine (1 mol) and 2-chloro-3-… The intermediate formed from 2-chloro-5nitropyridine and two equivalents of deuteroxide …
Number of citations: 14 cdnsciencepub.com
DS Bhuvaneshwari, KP Elango - Journal of Molecular Liquids, 2008 - Elsevier
… -substituted anilines with 2-chloro-5-nitropyridine in acetonitrile (… on the reactivity, 2-chloro-5-nitropyridine is chosen as the … of aniline with 2-chloro-5-nitropyridine in AcN–DMF mixtures. …
Number of citations: 19 www.sciencedirect.com
EA Hamed, AA El-Bardan, EF Saad… - Journal of the …, 1997 - pubs.rsc.org
… Examination of the data in Tables 6 and 7 reveal that 2chloro-5-nitropyridine 2 (para-like) reacts with arenethiolates 3a–e,g–i, under the aforementioned conditions, ca. 10 to 31 times as …
Number of citations: 34 pubs.rsc.org
EA Hamed - International journal of chemical kinetics, 1997 - Wiley Online Library
… Examination of the data in Tables I and II show that 2-chloro-5-nitropyridine (para-like) reacts with morpholine and piperidine ca. 1.33 and 1.29 times as fast as 2-chloro-3-nitropyridine (…
Number of citations: 26 onlinelibrary.wiley.com
JM Bakke, I Sletvold - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
We have investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen and halogen nucleophiles has …
Number of citations: 11 pubs.rsc.org

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